7-Methyl Substitution Defines Anti-HIV Nucleoside Scaffold Utility, Lacking in Unsubstituted Core
The 7-methyl substitution on the thieno[3,2-d]pyrimidine-2,4-dione core is explicitly identified as a key structural feature for the synthesis of anti-HIV nucleoside analogs, a property not reported for the unsubstituted core. While specific IC50 values for the nucleosides were not provided, the core's utility is established by its selection for the development of this class of agents [REFS-1, REFS-2]. In contrast, the unsubstituted 1H-thieno[3,2-d]pyrimidine-2,4-dione core is primarily cited in patents for modulating autoimmune disease (US7384950B2) and as a TRPA1 modulator (WO2010109334) [REFS-3, REFS-4].
| Evidence Dimension | Biological Application / Target Class |
|---|---|
| Target Compound Data | Basis moiety for anti-HIV nucleoside analog synthesis |
| Comparator Or Baseline | 1H-thieno[3,2-d]pyrimidine-2,4-dione (unsubstituted core): Basis moiety for autoimmune disease and TRPA1 modulators |
| Quantified Difference | Qualitative differentiation: The methyl-substituted core is uniquely identified for antiviral nucleoside applications. |
| Conditions | Literature and patent review (1995-present) |
Why This Matters
For antiviral drug discovery programs, this compound provides a direct entry into a class of nucleoside analogs, whereas the unsubstituted core would not.
- [1] Robba M, et al. [Anti-AIDS thienopyrimidine nucleosides]. J Pharm Belg. 1995 Mar-Jun;50(2-3):121-61. View Source
- [2] SYNTHESIS OF THIENO[3,2-D]PYRIMIDINE-2,4-DIONES CYCLIC AND ACYCLIC NUCLEOSIDES AS POTENTIAL ANTI-HIV AGENTS. View Source
- [3] US7384950B2 - Thienopyrimidinediones and their use in the modulation of autoimmune disease. View Source
- [4] WO2010109334A2 - Thienopyrimidinedione derivatives as TRPA1 modulators. View Source
